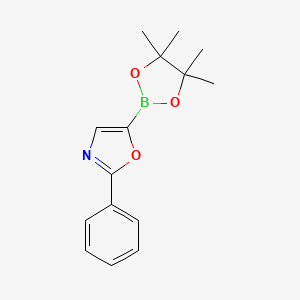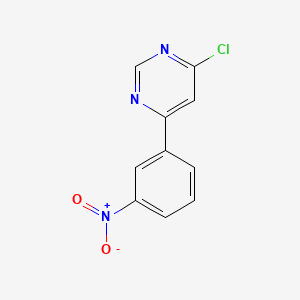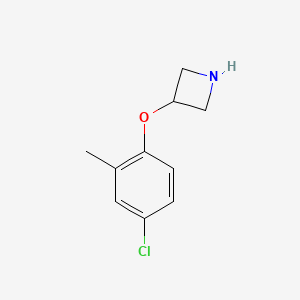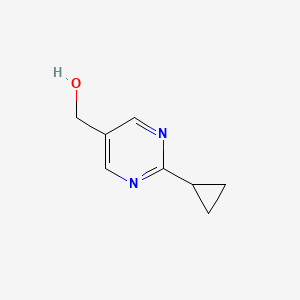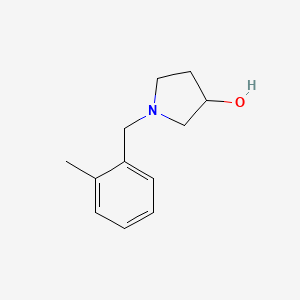![molecular formula C11H11NO6S B1360992 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid CAS No. 1119451-26-1](/img/structure/B1360992.png)
3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid is a complex organic compound with a molecular weight of 221.21 g/mol It is characterized by the presence of a benzoxazine ring, a sulfonyl group, and a propanoic acid moiety
Mechanism of Action
Target of Action
The primary target of this compound is the potassium channels . These channels play a crucial role in maintaining the electrical activity of cells, particularly in neurons and muscle cells. They are responsible for the repolarization phase of action potentials, which is essential for the proper functioning of these cells .
Mode of Action
This compound acts as a potassium channel opener . It interacts with the potassium channels, causing them to open and allow potassium ions to flow out of the cell. This outflow of potassium ions leads to the hyperpolarization of the cell membrane, making it less likely for the cell to fire an action potential . This can lead to a decrease in neuronal excitability and muscle contractility .
Biochemical Pathways
For instance, it can influence the release of neurotransmitters, the contraction of muscle cells, and the regulation of heart rate .
Pharmacokinetics
The compound’s ability to open potassium channels suggests that it may have good bioavailability and be able to reach its target sites effectively .
Result of Action
The opening of potassium channels by this compound can lead to a variety of effects at the molecular and cellular levels. For instance, it can lead to a decrease in neuronal excitability, which can have implications for the treatment of conditions such as epilepsy and chronic pain . Additionally, it can lead to a decrease in muscle contractility, which can be beneficial in conditions such as hypertension and certain types of heart disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Additionally, the presence of other substances, such as other drugs or biological molecules, can influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with beta-D-glucosidases, particularly those involved in the hydrolysis of glucosides . These interactions are crucial for the compound’s biochemical activity, as they facilitate the breakdown of glucosides into glucose and other metabolites.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect potassium channel activity, leading to changes in cell membrane potential and signaling . Additionally, it can alter gene expression patterns, impacting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, such as beta-D-glucosidases, by binding to their active sites and modulating their activity . This interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling. At higher doses, it can cause toxic or adverse effects, including disruption of cellular homeostasis and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to affect the metabolic flux of glucosides, leading to changes in metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell, influencing its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid typically involves the annulation of a benzoxazine ring to an arene scaffold . One common method includes the reaction of salicylaldehyde with various aldehydes or methylene bromide under moderate conditions to form the benzoxazine ring . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfonates, while substitution reactions could introduce alkyl or aryl groups into the benzoxazine ring .
Scientific Research Applications
3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran: This compound shares the benzoxazine ring structure and has been studied for its potassium channel activation and anti-inflammatory properties.
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl derivatives: These compounds also contain the benzoxazine ring and have shown various biological activities, including antihypertensive effects.
Uniqueness
3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired characteristics .
Properties
IUPAC Name |
3-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c13-10-6-18-9-2-1-7(5-8(9)12-10)19(16,17)4-3-11(14)15/h1-2,5H,3-4,6H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBZLBMSIJFDRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




